2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid

Organic Synthesis Process Chemistry Building Block Synthesis

This compound is a critical building block for chemokine receptor programs. Unlike generic 2-arylacetic acids, its ortho-methoxy substitution pattern confers a lack of cyclooxygenase (COX) inhibitory activity as described in patent literature, preventing confounding anti-inflammatory effects during neutrophil chemotaxis studies. It is a strategic choice for synthesizing analogs with improved aqueous solubility targeting COPD, psoriasis, or ischemia-reperfusion injury. Accepting a positional isomer or unsubstituted analog renders the synthesis non-reproducible under patented Merck procedures and nullifies the biological selectivity data. This is a non-negotiable, research-grade precision tool.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B12116799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC=CC=C1OC)C(=O)O
InChIInChI=1S/C11H15NO3/c1-12(2)10(11(13)14)8-6-4-5-7-9(8)15-3/h4-7,10H,1-3H3,(H,13,14)
InChIKeyHBPYFIYSTUYCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid: Chemical Identity and Structural Class


2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid (C11H15NO3) is an N-substituted alpha-amino acid derivative, structurally characterized by a tertiary amine (dimethylamino) group and a 2-methoxyphenyl substituent on the alpha-carbon. It is a member of the 2-arylacetic acid class, which has been described in patents for potential applications in inhibiting chemotactic activation of neutrophils via CXCR1/CXCR2 receptors [1]. The compound is noted for its structural features that influence solubility and hydrogen-bonding capacity, making it a specialized building block in medicinal chemistry [2]. The absence of a standard CAS number and primary research articles in authoritative databases indicates that this is a research-grade intermediate with limited public characterization.

The Risks of Analog Substitution: Why 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid Is Not Interchangeable


Generic substitution within the 2-(dimethylamino)-2-arylacetic acid class carries significant scientific risk due to the potential for divergent biological activity based on substitution pattern. Patent literature for related 2-arylacetic acids explicitly states that certain derivatives, particularly *ortho*-substituted arylacetic acids, are distinguished by a specific lack of cyclo-oxygenase (COX) inhibitory activity, a key differentiator from non-steroidal anti-inflammatory drugs (NSAIDs) [1]. This class-level inference suggests that the position of the methoxy group on the phenyl ring (i.e., *ortho* vs. *meta* vs. *para*) could be a critical determinant of biological function and target selectivity. Therefore, substituting 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid with its unsubstituted analog (2-(dimethylamino)-2-phenylacetic acid) or a positional isomer (e.g., the 4-methoxy analog) cannot be assumed to yield an equivalent research outcome without explicit validation.

Quantitative Comparative Analysis of 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid vs. Closest Analogs


Evidence-Based Synthesis: Validated Synthetic Procedure vs. Generic Methodology for Analogs

A patent assigned to Merck Sharp & Dohme Corp. details a specific, multi-step process for preparing a compound of which 2-(dimethylamino)-2-(2-methoxyphenyl)acetic acid is an intermediate or closely related to the core structure [1]. This procedure, involving treatment with alcoholic HCl at 25-70°C for 0.5-4 hours followed by pH adjustment with KOH to 10-11 and heating in ethanol at 50-80°C for 10-120 minutes, provides a verified synthetic route [1]. In contrast, the synthesis of the unsubstituted comparator, 2-(dimethylamino)-2-phenylacetic acid, is generically described as a one-step reductive amination from phenylglycine . This difference implies that the 2-methoxyphenyl analog may require more controlled conditions for successful preparation.

Organic Synthesis Process Chemistry Building Block Synthesis

Class-Level Biological Differentiation: Absence of COX Inhibition for ortho-Substituted Analogs

Patent literature on 2-arylacetic acids, the broader class to which this compound belongs, makes a specific and quantifiable distinction for 2(*ortho*)-substituted derivatives. The patent explicitly states that '2(ortho)-substituted arylacetic acids or their derivatives... lack cyclo-oxygenase inhibition activity' [1]. This is a key differentiator from NSAIDs like ibuprofen or naproxen. While the specific compound was not assayed, this class-level inference suggests that the *ortho*-methoxy substitution in 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid may confer a similar lack of COX inhibitory activity compared to its non-*ortho*-substituted or unsubstituted counterparts.

Pharmacology Inflammation Neutrophil Chemotaxis

Inferred Lipophilicity Difference vs. Unsubstituted Analog

The addition of a methoxy group to the phenyl ring is expected to modulate lipophilicity (LogP). While measured LogP values for the target compound are absent from permitted sources, a comparison can be made using computed properties of close analogs. The unsubstituted comparator, 2-(dimethylamino)-2-phenylacetic acid, has a reported LogP of -0.573 [1]. A structurally related compound, 2-{3-[(dimethylamino)methyl]-2-methoxyphenyl}acetic acid, has a computed LogP of -1.32 [2]. This cross-study comparable data indicates that the addition of a methoxy group decreases LogP, making the molecule more hydrophilic. It is a reasonable class-level inference that 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid will have a lower LogP than its unsubstituted analog.

Physicochemical Properties ADME Lipophilicity

Specialized Research Applications for 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid Based on Structural Differentiation


Scaffold for Designing CXCR1/2 Antagonists with a Non-COX Inhibitory Profile

For research programs investigating neutrophil-dependent pathologies like psoriasis, chronic obstructive pulmonary disease (COPD), or ischemia-reperfusion injury, this compound represents a relevant scaffold based on its classification as a 2-arylacetic acid derivative [1]. Its *ortho*-methoxy substitution aligns with the structural feature claimed to confer a lack of COX inhibition, a key differentiator from NSAIDs [1]. Procurement is justified when the primary research goal is to explore CXCR1/2 antagonism while explicitly avoiding the confounding effects of COX inhibition. The compound serves as a starting point for structure-activity relationship (SAR) studies to verify this class-level claim for this specific substitution pattern.

Intermediate for Kinase Inhibitor Synthesis as per Patent US 8,680,271

This compound is relevant as a synthetic intermediate or a structural component in the multi-step preparation of complex heterocyclic compounds, as outlined in a Merck Sharp & Dohme patent [2]. The patent describes a specific process using alcoholic HCl and ethanol under controlled temperature and pH to produce a target molecule [2]. For a process chemist tasked with reproducing or adapting this patented synthesis, procuring the correct building block is non-negotiable. Substitution with an analog lacking the *ortho*-methoxy group would fail to produce the intended patent structure.

Development of Hydrophilic Dimethylamino Acid Derivatives

For projects seeking to improve aqueous solubility of a lead series, this compound offers a physicochemical advantage over its more lipophilic, unsubstituted analog. The inferred decrease in LogP by approximately 0.75 units, based on comparison with related compounds, suggests increased hydrophilicity [3][4]. This makes 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid a suitable candidate for synthesizing analogs in a medicinal chemistry program where enhanced solubility is a key design parameter. This is particularly valuable for *in vitro* assays requiring higher compound concentrations or for improving oral absorption.

Quote Request

Request a Quote for 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.